molecular formula C6H14N4 B172992 N,N'-Bis(dimethylaminomethylene)hydrazine CAS No. 16114-05-9

N,N'-Bis(dimethylaminomethylene)hydrazine

Cat. No.: B172992
CAS No.: 16114-05-9
M. Wt: 142.20 g/mol
InChI Key: AYTAYKXVFZPRAF-SFECMWDFSA-N
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Description

N,N’-Bis(dimethylaminomethylene)hydrazine is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylaminomethylene groups attached to a hydrazine backbone. This compound is typically found as a white to almost white powder or crystalline solid and is sensitive to air, moisture, and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(dimethylaminomethylene)hydrazine can be synthesized through the reaction of dimethylhydrazine with formaldehyde under basic conditions. The reaction proceeds as follows: [ \text{(CH3)2NNH2 + CH2O → (CH3)2NCH=N-N=CHN(CH3)2} ] This method involves the use of a base to facilitate the reaction and typically requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of N,N’-Bis(dimethylaminomethylene)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain the necessary reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(dimethylaminomethylene)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .

Scientific Research Applications

N,N’-Bis(dimethylaminomethylene)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-Bis(dimethylaminomethylene)hydrazine involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Uniqueness: N,N’-Bis(dimethylaminomethylene)hydrazine is unique due to its specific structure, which imparts distinct reactivity and stability compared to its analogs. The presence of dimethylaminomethylene groups enhances its nucleophilicity and makes it a valuable reagent in organic synthesis .

Properties

CAS No.

16114-05-9

Molecular Formula

C6H14N4

Molecular Weight

142.20 g/mol

IUPAC Name

N'-[(Z)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5-,8-6-

InChI Key

AYTAYKXVFZPRAF-SFECMWDFSA-N

SMILES

CN(C)C=NN=CN(C)C

Isomeric SMILES

CN(/C=N\N=C/N(C)C)C

Canonical SMILES

CN(C)C=NN=CN(C)C

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described for N,N'-Bis(dimethylaminomethylene)hydrazine?

A1: The research article describes a novel, one-step synthesis method for this compound []. This is significant as it offers a potentially more efficient and cost-effective alternative to multi-step synthesis procedures.

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